7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
This compound is a pyrimido[4,5-d]pyrimidine derivative. Pyrimido[4,5-d]pyrimidines are bicyclic compounds with two nitrogen atoms in each ring . They are considered valuable building blocks in organic synthesis .
Molecular Structure Analysis
The compound contains a pyrimido[4,5-d]pyrimidine core, which is a bicyclic structure with two nitrogen atoms in each ring . It also has a 3,4-dimethoxyphenyl group and a piperidin-1-yl group attached to it.Scientific Research Applications
Synthesis and Derivative Creation
- The compound 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, a related chemical, reacts with alkylamides to yield various derivatives. This synthesis, involving regioselective amination, highlights the versatility of pyrimidine compounds in generating novel structures (Gulevskaya et al., 1994).
Anticancer and Antibacterial Properties
- A study on pyrimidine diones, similar to the compound , demonstrated significant antibacterial and anticancer activities. The compounds synthesized showed potential as lead compounds for anticancer agents and also exhibited antibacterial activity, emphasizing the therapeutic applications of pyrimidine derivatives (Aremu et al., 2017).
Analgesic and Anti-inflammatory Applications
- Novel pyrimidine derivatives have been synthesized and found to have analgesic and anti-inflammatory activities. This suggests potential applications of similar compounds, like the one , in developing new pharmaceuticals for pain relief and inflammation management (Abu‐Hashem & Youssef, 2011).
Antimicrobial Activity
- Certain pyrimidine derivatives have displayed significant antimicrobial activity, particularly against a range of bacteria. This implies the potential of the compound for use in developing new antimicrobial agents (Al-Turkistani et al., 2011).
Catalytic Applications
- Research on pyrimidine compounds has explored their use in catalysis, such as in the synthesis of pyridine-pyrimidines. This demonstrates the utility of such compounds in facilitating chemical reactions, which could be a relevant application for the compound of interest (Rahmani et al., 2018).
Future Directions
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-(2-piperidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4S/c1-26-20-18(22(29)27(2)23(26)30)21(33-13-12-28-10-6-5-7-11-28)25-19(24-20)15-8-9-16(31-3)17(14-15)32-4/h8-9,14H,5-7,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBCCJPHCPSKFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)SCCN4CCCCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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